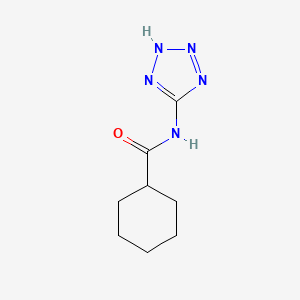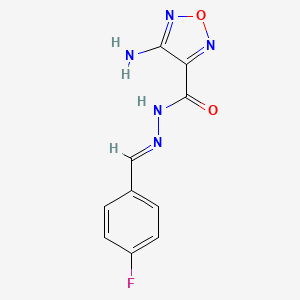![molecular formula C18H19N3O2S B5596329 3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)
3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a specialized molecule, potentially relevant in the fields of medicinal chemistry, organic synthesis, and material science. While specific studies directly addressing this compound were not found, insights can be drawn from research on similar isoxazole and thiazole derivatives, highlighting their significance in various applications due to their diverse biological activities and functional properties.
Synthesis Analysis
The synthesis of isoxazole carboxamides and thiazole derivatives often involves multi-step chemical processes, including cycloaddition reactions, functional group transformations, and nucleophilic substitutions. For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides has been reported, showcasing the versatility of isoxazole scaffolds in organic synthesis (Martins et al., 2002).
Molecular Structure Analysis
Isoxazole and thiazole derivatives exhibit interesting molecular geometries and electronic properties. Studies involving X-ray crystallography have provided detailed insights into their molecular structures, revealing planar conformations, and specific geometric parameters critical for their chemical behavior and biological activities (Smith et al., 1991).
Chemical Reactions and Properties
Isoxazole and thiazole compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, influenced by their electronic structure and functional group positioning. Their reactivity is often exploited in the synthesis of complex molecules and in the modification of pharmaceutical agents (Kumar et al., 2013).
Physical Properties Analysis
The physical properties of isoxazole and thiazole derivatives, such as melting points, solubility, and crystalline structure, are important for their application in drug design and material science. These characteristics are determined by their molecular structure and functional groups, affecting their stability, bioavailability, and interaction with biological targets (Shahidha et al., 2014).
Chemical Properties Analysis
The chemical properties of isoxazole and thiazole compounds, including acidity, basicity, and reactivity towards various reagents, are critical for their chemical and biological functionalities. These properties are influenced by the electronic distribution within the molecule and the presence of electron-donating or electron-withdrawing groups, impacting their interaction with biological targets and their overall biological activities (Yadav & Ballabh, 2020).
Propriétés
IUPAC Name |
N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12(2)15-9-16(23-20-15)18(22)21(3)10-14-11-24-17(19-14)13-7-5-4-6-8-13/h4-9,11-12H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZMBYXOTQQENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N(C)CC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5596259.png)
![(3aS,6aS)-1-methyl-N-(2-thienylmethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5596264.png)
![N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea](/img/structure/B5596277.png)
![3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5596282.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B5596290.png)


![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-[5-(2-thienyl)-2-furyl]propanamide hydrochloride](/img/structure/B5596322.png)
![4-{[(4-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5596323.png)
![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)
![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)
![N-1,3-benzothiazol-2-yl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)

